Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate
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Overview
Description
Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate is an organic compound with a molecular formula of C10H12ClNO2. It is a derivative of phenylalanine, an essential amino acid, and contains a chlorophenyl group, which imparts unique chemical properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorobenzaldehyde and methylamine.
Condensation Reaction: The 3-chlorobenzaldehyde undergoes a condensation reaction with methylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Esterification: The amine is then esterified with methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and automated processes ensures consistent product quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and function.
Pathways Involved: It may modulate signaling pathways involved in neurotransmission, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Methyl (S)-2-amino-3-phenylpropanoate: Lacks the chlorophenyl group, resulting in different chemical properties.
Methyl (S)-2-amino-3-(4-chlorophenyl)propanoate: The chlorine atom is positioned differently, affecting its reactivity and biological activity.
Methyl (S)-2-amino-3-(3-bromophenyl)propanoate: Contains a bromine atom instead of chlorine, leading to variations in its chemical behavior.
Uniqueness
Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate is unique due to the presence of the 3-chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate, commonly referred to as a derivative of phenylalanine, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₂ClNO₂
- Molecular Weight : 215.66 g/mol
- Solubility : Highly soluble in polar solvents, facilitating its use in biological assays.
The compound functions primarily through interaction with specific enzymes and receptors, influencing various biochemical pathways. Notably, it has been identified as a potential inhibitor of histone deacetylases (HDACs) , which play crucial roles in gene regulation and cancer progression. The inhibition of HDACs can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
Biological Activities
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Anticancer Properties :
- Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and HeLa (cervical cancer) cells. The IC50 values for these cell lines are reported to be in the range of 10–15 μM, suggesting moderate potency compared to standard chemotherapeutics like doxorubicin .
-
Neuroprotective Effects :
- Research has shown that the compound may protect neuronal cells from oxidative stress, thus holding potential for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. This neuroprotective activity is attributed to its ability to modulate apoptotic pathways and reduce inflammation.
- Antimicrobial Activity :
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on HCT-116 cells revealed that treatment led to significant apoptosis, characterized by increased caspase activity and DNA fragmentation. The study concluded that the compound could serve as a lead for developing new anticancer agents targeting HDACs .
Case Study 2: Neuroprotection
In a model of oxidative stress-induced neuronal damage, this compound demonstrated a protective effect by reducing reactive oxygen species (ROS) levels and enhancing cell viability. This suggests its potential application in neurodegenerative disease therapies.
Data Table: Biological Activities Summary
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(3-chlorophenyl)propanoate |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10(13)9(12)6-7-3-2-4-8(11)5-7/h2-5,9H,6,12H2,1H3/t9-/m0/s1 |
InChI Key |
HTDYPZMXWSPHDI-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=CC=C1)Cl)N |
Canonical SMILES |
COC(=O)C(CC1=CC(=CC=C1)Cl)N |
Origin of Product |
United States |
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